

An In-depth Technical Guide to the Properties of D-2-Naphthylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-2-Nal-OH

Cat. No.: B554553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Naphthylalanine (D-2-Nal), systematically named (R)-2-amino-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts distinct properties that are leveraged in the design of peptides and peptidomimetics with enhanced biological activity, stability, and receptor affinity. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of D-2-Naphthylalanine, along with relevant experimental protocols and an exploration of its role in key signaling pathways.

Physicochemical Properties

The D-isomer of 2-naphthylalanine is a white to off-white crystalline powder.^{[1][2]} Its physicochemical properties are summarized in the tables below, providing a comparative overview of the unprotected amino acid and its commonly used protected derivatives in peptide synthesis.

Table 1: General Properties of D-2-Naphthylalanine and Derivatives

Property	D-2-Naphthylalanine	Fmoc-D-2-Naphthylalanine	Boc-D-2-Naphthylalanine	Acetyl-D-2-Naphthylalanine
Synonyms	H-D-2-Nal-OH, (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid	Fmoc-D-Nal(2)-OH	Boc-D-Nal(2)-OH	Ac-D-Nal(2)-OH
CAS Number	76985-09-6	138774-94-4	76985-10-9	37440-01-0
Molecular Formula	C ₁₃ H ₁₃ NO ₂	C ₂₈ H ₂₃ NO ₄	C ₁₈ H ₂₁ NO ₄	C ₁₅ H ₁₅ NO ₃
Molecular Weight	215.25 g/mol [3][4]	437.50 g/mol	315.36 g/mol	257.27 g/mol [5]
Appearance	White to off-white fine powder[3][6]	White to off-white powder	White solid	White to off-white powder[5]

Table 2: Physical and Chemical Data of D-2-Naphthylalanine and Derivatives

Property	D-2-Naphthylalanine e	Fmoc-D-2-Naphthylalanine e	Boc-D-2-Naphthylalanine e	Acetyl-D-2-Naphthylalanine e
Melting Point	226-228 °C (dec.) ^[3]	160-170 °C	-	179-193 °C ^[5]
Optical Rotation	$[\alpha]D^{25} = +26.6^\circ$ (c=0.5, CH ₃ COOH)	$[\alpha]D^{20} = +15 \pm 3^\circ$ (c=1, DMF)	-	-
Solubility	Limited solubility in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. ^[1]	Slightly soluble in water.	-	-
Storage	Keep Cold ^[1]	0-8 °C	2-8 °C	0-8 °C ^[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of D-2-Naphthylalanine. While comprehensive assigned spectra are often found in specialized databases, general information is available.

- Mass Spectrometry (MS): The mass spectrum of D-2-Naphthylalanine is available in public databases, which can be used for its identification.
- Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments for ¹H and ¹³C NMR are not readily available in the provided search results, these techniques are fundamental for structural elucidation. The aromatic protons of the naphthyl group would appear in the downfield region (typically 7-8.5 ppm) of the ¹H NMR spectrum, while the aliphatic protons of the alanine backbone would be found in the upfield region.

Biological Activity and Applications

D-2-Naphthylalanine is a valuable building block in the synthesis of bioactive peptides, primarily due to the steric bulk and hydrophobicity of the naphthyl side chain, which can enhance receptor binding and metabolic stability.

Role in Peptide-Based Therapeutics

The incorporation of D-2-Naphthylalanine into peptide sequences has been shown to be a key strategy in the development of antagonists for G protein-coupled receptors (GPCRs), notably the melanocortin and gonadotropin-releasing hormone (GnRH) receptors. The D-configuration and the aromatic side chain can influence the peptide's secondary structure and its interaction with the receptor's binding pocket.

- **Melanocortin Receptor Antagonism:** Peptides containing D-2-Naphthylalanine at position 7 have been identified as antagonists of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.^[3] These receptors are involved in energy homeostasis and appetite regulation, making their antagonists potential therapeutic agents for conditions like cachexia.
- **Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism:** D-2-Naphthylalanine is a component of several GnRH antagonists. These antagonists are used to treat hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids by suppressing the production of sex hormones.
- **Antimicrobial Peptides:** The substitution of tryptophan with D-β-naphthylalanine in antimicrobial peptides has been shown to result in potent antibacterial and antifungal activity.^[7]

While specific IC_{50} or K_i values for D-2-Naphthylalanine itself are not widely reported, the biological activity of peptides containing this residue is extensively documented in scientific literature.

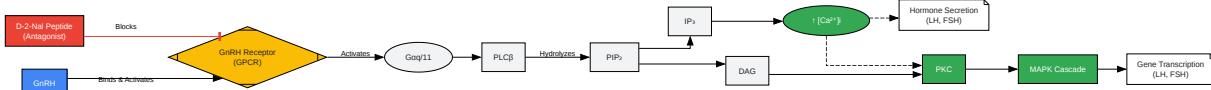
Experimental Protocols

Synthesis of 3-(2-naphthyl)-D-alanine

A common method for the synthesis of D-2-Naphthylalanine involves the hydrolysis of its N-acetylated methyl ester derivative.

Procedure:

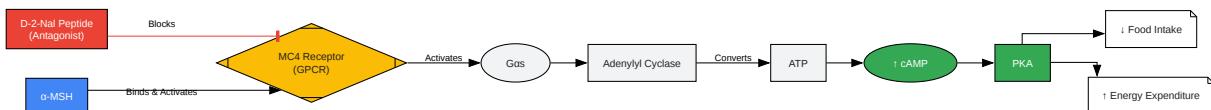
- A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is heated at 120-130°C for 3 hours.[8]
- The reaction mixture is then cooled to room temperature, which results in the formation of a white precipitate.[8]
- The precipitate is collected and recrystallized from 50 ml of H₂O containing 1 ml of 12N HCl. [8]
- The recrystallized product is neutralized with NH₄OH to a pH of 6.[8]
- The final product, 3-(2-naphthyl)-D-alanine, is dried in vacuo.[8]


This protocol yields approximately 1.2 g of the desired product with a melting point of 242-244°C.[8]

Signaling Pathways

The biological effects of peptides containing D-2-Naphthylalanine are mediated through their interaction with specific GPCRs, which in turn modulate intracellular signaling cascades.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling


Antagonists containing D-2-Naphthylalanine block the binding of endogenous GnRH to its receptor on pituitary gonadotrope cells. This inhibition prevents the activation of downstream signaling pathways, primarily the Gαq/11 pathway, which leads to a decrease in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

[Click to download full resolution via product page](#)

GnRH Receptor Signaling Pathway Antagonism

Melanocortin-4 Receptor (MC4R) Signaling

Peptide antagonists incorporating D-2-Naphthylalanine can block the binding of α-melanocyte-stimulating hormone (α-MSH) to the MC4R in the hypothalamus. The MC4R is coupled to a Gas protein, and its activation normally leads to an increase in cyclic AMP (cAMP) levels, which in turn reduces food intake and increases energy expenditure. Antagonism of this pathway can therefore modulate appetite.

[Click to download full resolution via product page](#)

MC4R Signaling Pathway Antagonism

Conclusion

D-2-Naphthylalanine is a non-natural amino acid with significant utility in the design and development of peptide-based therapeutics. Its distinct physicochemical properties, conferred by the naphthyl moiety, allow for the creation of potent and stable antagonists for important GPCR targets such as the GnRH and melanocortin receptors. This technical guide has provided a summary of the core properties of D-2-Naphthylalanine, offering valuable

information for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology. Further research into the specific quantitative structure-activity relationships of D-2-Naphthylalanine-containing peptides will continue to advance their therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of D-2-Naphthylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554553#properties-of-the-d-isomer-of-2-naphthylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com